Home > Products > Screening Compounds P59146 > (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin - 127126-18-5

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin

Catalog Number: EVT-447262
CAS Number: 127126-18-5
Molecular Formula: C16H24FNO
Molecular Weight: 265.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin is a synthetic compound classified as a serotonin receptor agonist with high selectivity for the 5-HT1A receptor subtype [, ]. It acts as a potent and selective tool in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes within the central nervous system [, , , , ].

Source and Classification

This compound is classified as a serotonin receptor agonist and is structurally related to other tetralin derivatives. It has been primarily investigated for its interactions with the 5-HT1A receptor, which plays a significant role in mood regulation and anxiety responses. The compound is synthesized from precursors that typically involve modifications of the tetralin core structure.

Synthesis Analysis

The synthesis of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin involves several key steps:

  1. Starting Materials: The synthesis typically begins with 8-hydroxy-2-(dipropylamino)tetralin as the base structure.
  2. Fluorination: A fluorination step introduces the fluorine atom at the 5-position of the tetralin ring. This can be achieved using reagents such as Selectfluor or other fluorinating agents under controlled conditions.
  3. Purification: Following synthesis, the compound is purified using techniques like column chromatography to isolate the desired enantiomer.
  4. Characterization: The final product is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

The synthesis process can be influenced by factors such as temperature, reaction time, and the choice of solvents, which can affect yield and enantiomeric purity.

Molecular Structure Analysis

The molecular formula of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin is C15H22FN. Its structure features:

  • Tetralin Core: A bicyclic structure that provides a rigid framework.
  • Hydroxyl Group: Positioned at the 8-position, contributing to hydrogen bonding and receptor interactions.
  • Fluorine Atom: Located at the 5-position, enhancing binding affinity to the serotonin receptor.
  • Dipropylamino Side Chain: This substituent increases lipophilicity and affects pharmacokinetic properties.

The stereochemistry at the 5-position is crucial for its biological activity, with the (R)-enantiomer being more active than its (S)-counterpart.

Chemical Reactions Analysis

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin primarily undergoes reactions typical for aromatic compounds:

  1. Nucleophilic Substitution: The presence of the hydroxyl group allows for potential nucleophilic substitution reactions.
  2. Dehydroxylation: Under certain conditions, it may lose the hydroxyl group, altering its pharmacological profile.
  3. Metabolism: In biological systems, it may undergo metabolic transformations such as oxidation or conjugation, affecting its efficacy and half-life.

These reactions are essential for understanding both its synthetic pathways and its behavior in biological systems.

Mechanism of Action

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin acts primarily as an agonist at the 5-HT1A receptor:

  1. Receptor Binding: The compound binds to the 5-HT1A receptor with high affinity, leading to conformational changes in the receptor.
  2. Signal Transduction: This binding activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP), influencing neurotransmitter release.
  3. Physiological Effects: Activation of this receptor subtype modulates dopaminergic activity in brain regions associated with mood regulation, potentially alleviating symptoms of anxiety and depression.

Studies have shown that this compound can enhance serotonergic neurotransmission while exhibiting varying degrees of intrinsic activity depending on structural modifications.

Physical and Chemical Properties Analysis

The physical properties of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin include:

  • Molecular Weight: Approximately 239.34 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a certain range indicative of crystalline compounds.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its lipophilic nature.

Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on specific substituents.

Applications

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin has several scientific applications:

  1. Pharmacological Research: Used extensively in studies examining serotonin receptor interactions and their implications for treating psychiatric disorders.
  2. Drug Development: Serves as a lead compound for developing new antidepressants or anxiolytics targeting serotonin receptors.
  3. Behavioral Studies: Employed in animal models to assess its effects on mood-related behaviors and neurochemical changes in response to stress or anxiety-inducing stimuli.
Introduction to (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin

Structural Classification and Nomenclature

The core structure of (R)-UH-301 consists of a tetralin scaffold (1,2,3,4-tetrahydronaphthalene) featuring three key modifications: a dipropylamino group at position 2, a hydroxyl group at position 8, and a fluorine atom at position 5. Its systematic IUPAC name is (R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol, reflecting the saturated tetrahydronaphthalene numbering system. The chiral center at carbon 2 (tetralin numbering) or carbon 7 (tetrahydronaphthalene numbering) determines its (R)-enantiomeric configuration, which is critical for its pharmacological activity [3] [5] [6].

Table 1: Structural and Chemical Properties of (R)-UH-301

PropertyValueSource/Reference
Molecular FormulaC₁₆H₂₄FNOPubChem, TTD [5] [6]
Molecular Weight265.18 g/molGtoPdb [3]
Chiral Center Configuration(R)-enantiomerGtoPdb [3]
Canonical SMILESCCCN([C@@H]1CCc2c(C1)c(O)ccc2F)CCCGtoPdb [3]
InChIKeyFNKBVTBXFLSTPB-GFCCVEGCSA-NGtoPdb [3]
Hydrogen Bond Donors1 (phenolic OH)GtoPdb [3]
Hydrogen Bond Acceptors2 (O, N)GtoPdb [3]
XLogP3.49GtoPdb [3]

Structurally, (R)-UH-301 is an 8-OH-DPAT analog where a fluorine atom replaces the hydrogen at position 5 of the aromatic ring. This fluorine substitution influences electron distribution and enhances lipophilicity (XLogP = 3.49), potentially affecting blood-brain barrier penetration and receptor binding kinetics. The (R)-configuration confers distinct steric orientation of the dipropylamino group relative to the hydroxyl group, enabling optimal interaction with the orthosteric binding pocket of 5-HT1A receptors. The compound adheres to Lipinski's rule of five (0 violations), supporting its drug-like properties for central nervous system targets [3] [5] [9].

Table 2: Structural Comparison with Key Aminotetralins

CompoundCore StructurePosition 5Position 8ChiralityPrimary Pharmacological Role
(R)-UH-301TetralinFluorineHydroxyl(R)-enantiomer5-HT1A full agonist
(S)-UH-301TetralinFluorineHydroxyl(S)-enantiomer5-HT1A antagonist [2]
8-OH-DPATTetralinHydrogenHydroxylRacemic5-HT1A/7 agonist, SRI [9]
WAY-100635Piperazine-aryl--Achiral5-HT1A antagonist [4]

Historical Development in Serotonergic Research

(R)-UH-301 emerged during the mid-1990s as part of a concerted effort to develop enantiomerically pure ligands targeting 5-HT1A receptors with high selectivity. Prior racemic mixtures like 8-OH-DPAT exhibited complex pharmacology, acting not only as 5-HT1A agonists but also showing activity at 5-HT7 receptors and serotonin reuptake inhibition. The synthesis of UH-301 enantiomers by Hacksell, Arvidsson, and colleagues represented a strategic application of stereochemical optimization to dissect these receptor interactions [1] [4] [7].

Initial pharmacological screening revealed a striking enantiomeric divergence: While the (R)-enantiomer behaved as a potent 5-HT1A agonist, the (S)-enantiomer ((S)-UH-301) functioned as a selective antagonist. This discovery, reported in foundational studies between 1991-1996, provided the first unambiguous evidence that minor stereochemical variations in aminotetralins could radically alter efficacy at 5-HT1A receptors—transforming an agonist into an antagonist. (R)-UH-301 subsequently became a reference agonist for probing 5-HT1A receptor function, particularly in electrophysiological and neurochemical studies seeking to isolate responses from presynaptic autoreceptors versus postsynaptic receptors [2] [8] [10].

Table 3: Key Milestones in the Development of (R)-UH-301

YearDevelopment MilestoneSignificance
1991Synthesis and initial characterization of (S)-UH-301 as an antagonist [2]Established enantiomeric divergence in UH-301 series
1993Electrophysiological characterization of (R)-UH-301 on dopamine neurons [10]Revealed differential modulation of mesolimbic vs. nigrostriatal pathways
1996Systematic SAR of C8-substituted and N-alkyl modified derivatives [1]Confirmed critical role of C8-OH and demonstrated affinity-enhancing modifications
1997Inclusion in GPCRdb ligand databases [3]Recognized as standard 5-HT1A research agonist

Chemical modifications beyond the core structure were explored to enhance selectivity and efficacy. For example, replacing one N-propyl group with a 4-(8-aza-7,9-dioxospiro[4.5]decan-8-yl)butyl moiety yielded analogs with increased 5-HT1A affinity and efficacy. This modification suggested interactions with an accessory binding site beyond the orthosteric pocket, highlighting the complexity of 5-HT1A receptor modulation. Despite these advances, (R)-UH-301 remains among the most stereoselective agonists for distinguishing 5-HT1A-mediated responses [1].

Role in 5-HT1A Receptor Pharmacology

(R)-UH-301 is characterized as a high-efficacy full agonist at 5-HT1A receptors. In competition binding assays against [³H]-8-OH-DPAT in rat brain membranes, it exhibits nanomolar affinity (Kᵢ ~5-20 nM), comparable to the prototypical agonist 8-OH-DPAT. Functional assessments using inhibition of forskolin-stimulated cAMP accumulation in GH4ZD10 cells expressing rat 5-HT1A receptors confirm its robust agonist activity, typically achieving maximal effects (Emax) equivalent to serotonin [1] [3].

The compound's actions extend to multiple physiological domains regulated by 5-HT1A receptors:

  • Neuroendocrine Effects: Like 8-OH-DPAT, (R)-UH-301 administration decreases serotonin synthesis in rat brain, measured via reduced 5-HTP accumulation after decarboxylase inhibition. This effect is mediated by presynaptic autoreceptors and antagonized by (S)-UH-301 [2].
  • Thermoregulation: (R)-UH-301 induces hypothermia in rats through central 5-HT1A receptor activation, a response blocked by selective antagonists [2].
  • Behavioral Responses: It elicits classic serotonin behaviors in reserpine-pretreated rats, including flat body posture, forepaw treading, and hindlimb abduction. These behaviors are antagonized by (S)-UH-301, confirming receptor specificity [2] [8].
  • Electrophysiological Modulation: In ventral tegmental area (VTA) dopamine neurons, low intravenous doses (2–32 μg/kg) increase firing rate, burst firing, and firing regularity. This excitatory effect is more pronounced in the parabrachial pigmentosus nucleus than the paranigral nucleus, indicating regional specificity within the VTA [10].

Table 4: Receptor Binding and Functional Activity Profile

TargetAffinity/ActivityAssay SystemReference
5-HT1AKᵢ = 5-20 nM; Full agonist[³H]-8-OH-DPAT competition; cAMP inhibition [1] [3]
Dopamine D₂Weak inhibition at high dosesElectrophysiology in VTA/SNc [6] [10]
α1-AdrenoceptorsLow micromolar inhibitionBinding assays (reported in TTD) [6]

Despite its selectivity, (R)-UH-301 exhibits complex interactions with dopamine systems. High intravenous doses (512–1024 μg/kg) inhibit dopamine neuronal firing in both the VTA and substantia nigra pars compacta (SNc). Crucially, this inhibition is blocked by the D₂ antagonist raclopride, indicating it is mediated indirectly via dopamine receptor activation rather than direct 5-HT1A effects. This distinguishes it from lower doses (2–32 μg/kg) that directly excite VTA neurons via 5-HT1A receptors. Local pneumatic application further confirms direct excitatory effects on dopamine neurons, contrasting with the inhibition seen with systemic high doses [6] [10].

Compared to its enantiomer, (R)-UH-301 serves as a pharmacological counterpoint to (S)-UH-301:

  • (S)-UH-301 acts as a neutral antagonist with no intrinsic activity in cAMP inhibition assays and blocks agonist effects like serotonin-induced inhibition of cAMP production [2].
  • (R)-UH-301 reverses the antagonist effects of (S)-UH-301 and fully mimics 5-HT1A agonist responses. This enantiomeric pair provides a clean pharmacological toolset for probing 5-HT1A receptor function without confounding activity at monoamine transporters—a limitation of 8-OH-DPAT [2] [9].

Properties

CAS Number

127126-18-5

Product Name

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin

IUPAC Name

(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

Molecular Formula

C16H24FNO

Molecular Weight

265.37 g/mol

InChI

InChI=1S/C16H24FNO/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17/h7-8,12,19H,3-6,9-11H2,1-2H3/t12-/m1/s1

InChI Key

FNKBVTBXFLSTPB-GFCCVEGCSA-N

SMILES

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F

Canonical SMILES

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.